molecular formula C14H22N2 B195462 2-Amino-N-cyclohexyl-N-methylbenzylamine CAS No. 57365-08-9

2-Amino-N-cyclohexyl-N-methylbenzylamine

Cat. No. B195462
CAS RN: 57365-08-9
M. Wt: 218.34 g/mol
InChI Key: MTVBBLNLYSYKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclohexyl-N-methylbenzylamine is a chemical compound with the molecular formula C14H22N2 and a molar mass of 218.34 . It is used in various scientific research applications due to its unique properties, making it suitable for studying drug development, organic synthesis, and catalysis.


Molecular Structure Analysis

The linear formula for 2-Amino-N-cyclohexyl-N-methylbenzylamine is H2NC6H4CH2N(C6H11)CH3 . This indicates that the molecule consists of a benzene ring (C6H4) with an amino group (NH2) and a benzyl group (CH2N(C6H11)CH3) attached .


Physical And Chemical Properties Analysis

2-Amino-N-cyclohexyl-N-methylbenzylamine has a predicted density of 1.02±0.1 g/cm3, a melting point of 44-47°C (lit.), a predicted boiling point of 343.8±17.0 °C, and a flashing point of 147.4°C . Its vapor pressure is 6.89E-05mmHg at 25°C, and it has a refractive index of 1.563 .

Scientific Research Applications

  • Synthesis of Enantiomerically Pure Compounds : Research has shown the effectiveness of using derivatives of 2-amino-N-cyclohexyl-N-methylbenzylamine in synthesizing enantiomerically pure compounds. For instance, aminoalcohols were prepared using reactions with cyclohexene oxide, demonstrating the compound's utility in creating chiral molecules (Barbaro, Bianchini, & Sernau, 1996).

  • Development of Chiral Amides and Amino Acids : This compound is also instrumental in the development of homochiral amides, as seen in the reaction of racemic cis-2-amino cyclohexanecarboxylic acid with (R)-α-methylbenzylamine. These processes contribute to the creation of various enantiomerically pure dihydropyrimidin-4-one enantiomers (Szakonyi et al., 1998).

  • Facilitation of Beta-Peptide Synthesis : The compound aids in the synthesis of beta-peptides. For instance, a scalable synthetic route for alpha-substituted beta-amino acids was reported, using a chiral hydroxylamine derived from alpha-methylbenzylamine (Lee, Park, Kim, & Gellman, 2003).

  • Catalysis of Oxygenated Allylic Compounds : Research has highlighted the role of this compound in catalyzing the conversion of alkenes into oxygenated allylic compounds, a critical process in organic synthesis (Iwaoka & Tomoda, 1992).

  • Enantioselective Catalysis : The compound has been used in enantioselective catalysis, as seen in the synthesis of secondary alcohols with high enantioselectivities (Liu et al., 2001).

  • Synthesis of β-Amino Acid Derivatives : It has been used in the stereospecific reaction for synthesizing diastereomeric β-amino esters, which are significant in creating β-peptides and heterocycles (Szakonyi, Sillanpää, & Fülöp, 2014).

  • Enantiodivergent Synthesis of Alkaloids : The compound was used as a chiral auxiliary in the enantiodivergent synthesis of simple isoquinoline alkaloids, showcasing its versatility in synthesizing complex organic molecules (Ziółkowski et al., 1999).

properties

IUPAC Name

2-[[cyclohexyl(methyl)amino]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h5-7,10,13H,2-4,8-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVBBLNLYSYKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205965
Record name 2-Amino-N-cyclohexyl-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclohexyl-N-methylbenzylamine

CAS RN

57365-08-9
Record name 2-Amino-N-cyclohexyl-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57365-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-cyclohexyl-N-methylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057365089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-cyclohexyl-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-cyclohexyl-N-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-cyclohexyl-N-methylbenzylamine
Reactant of Route 2
2-Amino-N-cyclohexyl-N-methylbenzylamine
Reactant of Route 3
Reactant of Route 3
2-Amino-N-cyclohexyl-N-methylbenzylamine
Reactant of Route 4
Reactant of Route 4
2-Amino-N-cyclohexyl-N-methylbenzylamine
Reactant of Route 5
Reactant of Route 5
2-Amino-N-cyclohexyl-N-methylbenzylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Amino-N-cyclohexyl-N-methylbenzylamine

Citations

For This Compound
2
Citations
VG Rodríguez, SE Lucangioll… - Journal of High …, 1996 - academia.edu
… The quantification of low levels of free betamethasone in betamethasone sodium phosphate and of 2amino-N-cyclohexyl-N-methylbenzylamine, a degradation product, in bromhexine …
Number of citations: 7 www.academia.edu
D Agbaba, M Čarapić - Instrumental Thin-Layer Chromatography, 2023 - Elsevier
… Bromhexine hydrochloride (BHX); tablets 2-Amino-3,5-dibromobenzaldehyde (EP impurities B– I B ); 2-amino-N-cyclohexyl-N-methylbenzylamine (EP impurities CI C ). HPTLC silica …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.